7-O-甲基芦荟素 A

描述

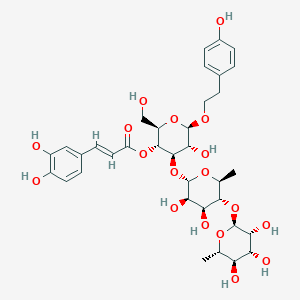

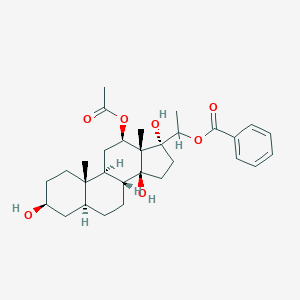

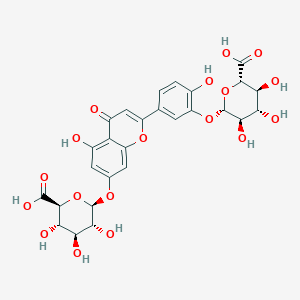

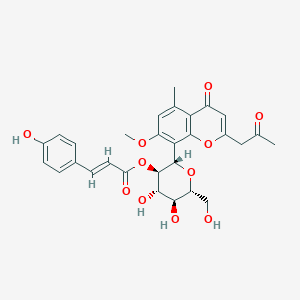

7-O-Methylaloeresin A is a 5-methylchromone glycoside that was isolated from the plant Commiphora socotrana, which belongs to the Burseraceae family. The compound is characterized by the presence of a 2-acetonyl group and a glucopyranosyl moiety that is substituted with a methoxy group and a hydroxycinnamoyl group. The structure of 7-O-Methylaloeresin A was determined using various spectroscopic techniques, including mass spectrometry (MS), ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .

Synthesis Analysis

While the provided data does not include a direct synthesis of 7-O-Methylaloeresin A, it does reference the synthesis of related compounds. For instance, the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid, is described in one of the papers. This synthesis involves a twelve-step process with a key intermediate that contains a masked hydroxyl group at a position analogous to the C-7′ position in abscisic acid. The synthesis concludes with the hydrolysis of a methyl ester using porcine liver esterase, yielding optically pure forms of the compound . Although this synthesis is not directly related to 7-O-Methylaloeresin A, the methodologies and principles could potentially be adapted for the synthesis of structurally related compounds.

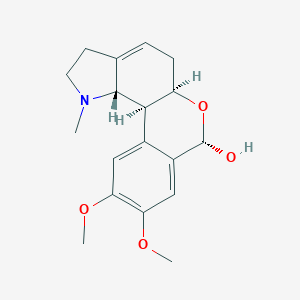

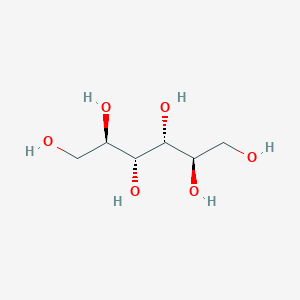

Molecular Structure Analysis

The molecular structure of 7-O-Methylaloeresin A was elucidated through spectroscopic data. The compound's structure includes a chromone backbone, which is a common feature in this class of compounds. The presence of a methoxy group at the 7 position and a methyl group at the 5 position on the chromone ring is notable. Additionally, the compound has a sugar moiety attached, which is further modified by an (E)-4-hydroxycinnamoyl group, adding to the complexity of the molecule .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions involving 7-O-Methylaloeresin A. However, the synthesis of related compounds, such as 7-deoxy-6-O-methylfusarentin, involves a diastereoselective strategy that includes a 1,3-chelation-controlled Reetz-Keck-type allylation. This type of reaction is significant for constructing stereocenters in complex organic molecules, which could be relevant for the synthesis or modification of compounds like 7-O-Methylaloeresin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-O-Methylaloeresin A are not explicitly discussed in the provided data. However, the structural features such as the chromone backbone, methoxy, and hydroxycinnamoyl groups suggest that the compound would exhibit properties typical of polyphenolic compounds. These may include UV absorption due to the chromone structure and potential antioxidant activity due to the phenolic components. The solubility, stability, and reactivity of 7-O-Methylaloeresin A would be influenced by these functional groups and the glycosidic linkage .

科学研究应用

-

Scientific Field: Pharmacology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe perryi plant, which has various biological and pharmacological properties .

- Methods of Application : The methanolic extract of Aloe perryi was prepared by maceration. The cytotoxic activity was examined in six cancer cell lines using Titer-Glo assay and the IC 50s were calculated .

- Results : The Aloe perryi extract exhibited a significant increase in wound contraction, hair growth, and complete re-epithelization when compared with the negative control .

-

Scientific Field: Microbiology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe trigonantha plant, which is used locally for the treatment of infectious diseases .

- Methods of Application : Analytical RP-HPLC and silica gel preparative TLC were used for identification and isolation of active constituents .

- Results : The latex and isolated compounds exhibited in vitro antibacterial activity against the tested pathogens .

-

Scientific Field: Dermatology

- Application : “7-O-Methylaloeresin A” is a compound found in the Aloe plant, which is used for its potential skin-protective effects .

- Methods of Application : The extract of the Aloe plant is applied topically .

- Results : The extract showed high levels of anthraquinone derivatives, which are believed to have skin-protective effects .

安全和危害

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Methylaloeresin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。